AGL-2263
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBTCJEYEDIY-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AGL-2263: A Potent Inhibitor of the IGF-1R Signaling Pathway
This technical guide provides an in-depth overview of AGL-2263, a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical profile of this compound.
Introduction to the IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1] Ligand binding, primarily by IGF-1 and IGF-2, induces a conformational change in the receptor, leading to autophosphorylation and activation of its kinase domain.[1] This activation triggers two main downstream signaling cascades: the PI3K-AKT/PKB pathway and the Ras-MAPK pathway.[1][2]
The PI3K-AKT/PKB pathway is initiated by the phosphorylation of Insulin Receptor Substrates (IRS) proteins, which then recruit and activate Phosphatidylinositol 3-kinase (PI3K).[1][3] Activated PI3K leads to the activation of AKT (also known as Protein Kinase B or PKB), a key node in promoting cell survival by inhibiting apoptosis and stimulating protein synthesis.[3]
The Ras-MAPK pathway is typically initiated by the recruitment of the Grb2/SOS complex to phosphorylated IRS or Shc proteins, leading to the activation of Ras.[1][2] This initiates a phosphorylation cascade through RAF, MEK, and ERK (also known as MAPK), which ultimately translocates to the nucleus to regulate gene expression related to cell proliferation.[2]
Due to its central role in promoting cell growth and survival, the IGF-1R signaling pathway is a key target in cancer therapy. Dysregulation of this pathway is implicated in tumor transformation and the survival of malignant cells.
This compound: Mechanism of Action
This compound is a potent inhibitor of the IGF-1R. It exerts its effect by inhibiting the autophosphorylation of the receptor in an ATP-independent manner. This action effectively blocks the initiation of downstream signaling cascades. This compound has been shown to inhibit the phosphorylation of key downstream signaling molecules, including IRS-1, PKB (AKT), and ERK2.
While this compound is a potent IGF-1R inhibitor, it also demonstrates activity against other kinases. Cell-free assays have shown that it can inhibit the Insulin Receptor (IR), Protein Kinase B (PKB), and Src. This broader kinase profile may contribute to its overall cellular activity.
Below is a diagram illustrating the IGF-1R signaling pathway and the inhibitory action of this compound.
Figure 1: this compound Inhibition of the IGF-1R Signaling Pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in both cell-free and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) |
| IGF-1R | 0.43 |
| Insulin Receptor (IR) | 0.4 |
| Protein Kinase B (PKB) | 55 |
| Src | 2.2 |
| Data sourced from Bertin Bioreagent. |
Table 2: this compound Activity in Cancer Cell Lines (Soft Agar Colony Formation Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate | 4.3 |
| LNCaP | Prostate | 9 |
| MCF-7 | Breast | 17 |
| MDA-MB-468 | Breast | 6 |
| Data sourced from Bertin Bioreagent. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the reported data, the following are representative methodologies that could be employed to characterize this inhibitor.
In Vitro Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase.
Figure 2: General workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human IGF-1R kinase domain, a suitable peptide substrate, ATP, and a serial dilution of this compound are prepared in a kinase buffer.
-
Incubation: The IGF-1R enzyme is pre-incubated with varying concentrations of this compound in a microplate well for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence/antibody-based methods that detect the phosphorylated product.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Soft Agar Colony Formation Assay (Generic Protocol)
This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
Methodology:
-
Base Agar Layer: A layer of 0.5-0.6% agar in cell culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell-Agar Layer: A single-cell suspension of the desired cancer cell line (e.g., PC3, MCF-7) is mixed with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium containing various concentrations of this compound. This mixture is then layered on top of the base agar layer.
-
Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 2-4 weeks, allowing for colony formation. The medium containing this compound is replenished periodically.
-
Colony Staining and Counting: After the incubation period, colonies are stained with a solution such as crystal violet or a tetrazolium salt (e.g., MTT) to visualize them. The number and size of the colonies are then quantified using a microscope or an automated colony counter.
-
Data Analysis: The number of colonies in the this compound-treated wells is compared to the number in the vehicle-treated control wells. The IC50 value, the concentration of this compound that inhibits colony formation by 50%, is then calculated.
Conclusion
This compound is a potent, cell-permeable inhibitor of the IGF-1R signaling pathway. Its ability to block the autophosphorylation of IGF-1R and subsequently inhibit downstream signaling through the PI3K/AKT and Ras/MAPK pathways underscores its potential as an anti-cancer agent. The quantitative data from both kinase and cell-based assays demonstrate its efficacy in inhibiting key drivers of tumor cell proliferation and survival. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
AGL-2263: A Technical Overview of a Novel Insulin and IGF-1 Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AGL-2263, a novel small molecule inhibitor targeting the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R). This document consolidates available data on its chemical properties, mechanism of action, and biological activity, presenting it in a format tailored for research and development professionals.
Core Compound Information
This compound is identified as a potent inhibitor of both the insulin receptor and the insulin-like growth factor 1 receptor. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile |
| CAS Number | 638213-98-6 |
| Molecular Formula | C₁₇H₁₀N₂O₅ |
| Molecular Weight | 322.27 g/mol |
| Chemical Structure |
Mechanism of Action
This compound functions as an ATP-independent inhibitor of the insulin receptor (IR) and the insulin-like growth factor 1 receptor (IGF-1R). This mode of action allows it to block the autophosphorylation of IGF-1R and subsequently inhibit the phosphorylation of key downstream signaling molecules. The primary signaling cascade affected is the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism.
The inhibitory effects of this compound extend to other kinases, albeit with lower potency. The available data on its inhibitory concentrations (IC₅₀) are presented in the table below.
In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 0.43 |
| Insulin Receptor (IR) | 0.4 |
| Protein Kinase B (PKB/Akt) | 55 |
| Src | 2.2 |
Biological Activity and Preclinical Data
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Its ability to inhibit colony formation in soft agar assays highlights its potential as an anti-cancer agent.
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) for Colony Formation |
| PC3 | Prostate Cancer | 4.3 |
| LNCaP | Prostate Cancer | 9 |
| MCF-7 | Breast Cancer | 17 |
| MDA-MB-468 | Breast Cancer | 6 |
Signaling Pathway Inhibition
This compound disrupts the IGF-1R signaling cascade, which plays a crucial role in cell growth and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols for this compound are not publicly available, the following outlines the general methodologies likely employed in the cited in vitro studies.
Cell-Free Kinase Assays
These assays are utilized to determine the direct inhibitory effect of this compound on purified kinases.
-
Assay Principle: Measurement of the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
-
General Procedure:
-
Recombinant human kinases (IGF-1R, IR, PKB, Src) are incubated with a specific peptide or protein substrate and ATP (radiolabeled or with a detection-enabling modification).
-
This compound is added at a range of concentrations to determine its effect on kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using methods such as scintillation counting (for radiolabeled ATP), fluorescence, or luminescence-based detection systems.
-
IC₅₀ values are calculated from the dose-response curves.
-
Soft Agar Colony Formation Assay
This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
-
Assay Principle: Cancer cells are cultured in a semi-solid medium (soft agar) that prevents adherence to a solid surface. Only transformed cells can proliferate and form colonies under these conditions.
-
General Procedure:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in a culture plate.
-
A top layer containing a single-cell suspension of the cancer cell line (e.g., PC3, LNCaP, MCF-7, MDA-MB-468) and varying concentrations of this compound in a lower percentage of agar is overlaid.
-
The plates are incubated for several weeks to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted.
-
The IC₅₀ for colony formation is determined by quantifying the reduction in the number and/or size of colonies at different inhibitor concentrations.
-
Conclusion
This compound is a promising preclinical compound with a well-defined mechanism of action as a dual inhibitor of the insulin and IGF-1 receptors. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, coupled with its demonstrated anti-proliferative activity in various cancer cell lines, warrants further investigation for its potential therapeutic applications. The data presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.
AGL-2263 (CAS Number 638213-98-6): A Technical Guide for Researchers
An In-depth Examination of a Potent Inhibitor of the IGF-1 Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AGL-2263 (CAS 638213-98-6), a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Core Compound Information
This compound is identified as (E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile.[1] It is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and also shows inhibitory activity against the insulin receptor (IR), protein kinase B (PKB), and Src.[2][3]
| Property | Value |
| CAS Number | 638213-98-6 |
| Chemical Name | (E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile[1] |
| Molecular Formula | C₁₇H₁₀N₂O₅[2] |
| Molecular Weight | 322.27 g/mol [1] |
Mechanism of Action and In Vitro Efficacy
This compound functions as a substrate-competitive inhibitor of the IGF-1R kinase, acting in a manner that is non-competitive with respect to ATP.[1] This mechanism allows it to effectively block the autophosphorylation of IGF-1R and the subsequent phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1), Protein Kinase B (PKB, also known as Akt), and Extracellular signal-Regulated Kinase 2 (ERK2).[2][3]
The inhibitory potency of this compound has been quantified in cell-free kinase assays, with the following reported half-maximal inhibitory concentrations (IC₅₀):
| Target | IC₅₀ (µM) |
| IGF-1R | 0.43[2][3] |
| IR (Insulin Receptor) | 0.4[2][3] |
| Src | 2.2[2][3] |
| PKB (Akt) | 55[2][3] |
Cellular Activity: Inhibition of Cancer Cell Growth
The inhibitory action of this compound on the IGF-1R pathway translates to potent anti-proliferative effects in various cancer cell lines. Its efficacy in inhibiting anchorage-independent growth, a hallmark of cellular transformation, has been demonstrated through soft agar colony formation assays.
| Cell Line | Cancer Type | IC₅₀ (µM) for Colony Formation |
| PC3 | Prostate Cancer | 4.3[2][3] |
| LNCaP | Prostate Cancer | 9[2][3] |
| MCF-7 | Breast Cancer | 17[2][3] |
| MDA-MB-468 | Breast Cancer | 6[2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: IGF-1R Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices.
In Vitro Kinase Assay (IGF-1R Inhibition)
This protocol outlines a method to determine the IC₅₀ of this compound against IGF-1R in a cell-free system.
-
Reagents and Materials:
-
Recombinant human IGF-1R (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
ATP (³²P-γ-ATP for radiometric assay, or unlabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 0.1 mg/mL BSA)
-
96-well microplates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader (for ADP-Glo™ type assays).
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the IGF-1R enzyme, peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ³²P-γ-ATP and measure radioactivity using a scintillation counter. For luminescence assays, measure the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[this compound] and fitting the data to a sigmoidal dose-response curve.
-
Soft Agar Colony Formation Assay
This assay measures the ability of this compound to inhibit anchorage-independent growth of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Low melting point agarose (sterile)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet stain.
-
-
Procedure:
-
Base Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete medium to a desired concentration (e.g., 8,000 cells/mL). Mix the cell suspension with a 0.3% agarose solution in complete medium containing various concentrations of this compound or DMSO vehicle.
-
Plate 1.5 mL of the cell/agarose mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days, or until colonies are visible.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the respective concentration of this compound or DMSO.
-
Staining and Counting: After the incubation period, stain the colonies with a 0.005% crystal violet solution for 1 hour.
-
Wash the wells and count the number of colonies (e.g., >50 cells) in each well using a microscope.
-
Calculate the percent inhibition of colony formation and determine the IC₅₀ value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the inhibition of IGF-1R-mediated phosphorylation of downstream signaling proteins.
-
Reagents and Materials:
-
Cancer cell lines
-
Serum-free medium
-
IGF-1 ligand
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.
-
This technical guide provides a foundational understanding of this compound for research and development purposes. For further detailed information, consulting the primary literature is recommended.
References
An In-Depth Technical Guide to Tyrphostin AG 538 and its Bioisostere I-OMe-Tyrphostin AG 538
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Tyrphostin AG 538 and its notable bioisostere, I-OMe-Tyrphostin AG 538. While the initial query referenced "AGL-2263," publicly available scientific literature does not extensively feature a compound by this name. However, I-OMe-Tyrphostin AG 538 stands out as a well-documented bioisosteric analogue of Tyrphostin AG 538, sharing a core structure while exhibiting distinct biological activity profiles. This guide will delve into their mechanisms of action, present comparative quantitative data, provide detailed experimental protocols for their study, and visualize key pathways and workflows.
Tyrphostin AG 538 is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It has been identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1] More recently, it has been characterized as an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), revealing a novel mechanism for its antiplatelet and antithrombotic effects.[2]
I-OMe-Tyrphostin AG 538 is a derivative of Tyrphostin AG 538, specifically an iodinated and methoxylated analogue.[3][4][5] This structural modification, a form of bioisosteric replacement, enhances its potency as an inhibitor of IGF-1R and also confers inhibitory activity against phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα).[6][7] Its cytotoxic effects have been particularly noted in nutrient-deprived cancer cells.[6]
The bioisosteric relationship between Tyrphostin AG 538 and I-OMe-Tyrphostin AG 538 is rooted in the substitution on the phenyl ring, where hydrogen atoms in AG 538 are replaced by an iodine atom and a methoxy group in I-OMe-AG 538. This alteration modifies the compound's electronic and steric properties, leading to a different spectrum of biological activity and potency.
Quantitative Data Summary
The following tables summarize the key quantitative data for Tyrphostin AG 538 and I-OMe-Tyrphostin AG 538, facilitating a direct comparison of their biological activities.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Tyrphostin AG 538 | IGF-1 Receptor Kinase | Kinase Assay | 400 nM | [1] |
| I-OMe-Tyrphostin AG 538 | IGF-1 Receptor (IGF-1R) | Kinase Assay | 3.4 µM | [4] |
| I-OMe-Tyrphostin AG 538 | Phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) | Kinase Assay | 1 µM | [6][7] |
Signaling Pathways
The distinct biological activities of Tyrphostin AG 538 and its bioisostere I-OMe-Tyrphostin AG 538 are mediated through different signaling pathways.
Tyrphostin AG 538 Signaling Pathway
As a TREM2 agonist, Tyrphostin AG 538 initiates an inhibitory signaling cascade in platelets, which helps to prevent thrombosis.[2]
I-OMe-Tyrphostin AG 538 Signaling Pathway
I-OMe-Tyrphostin AG 538 primarily acts as an inhibitor of the IGF-1R signaling pathway, which is crucial for cell growth and survival. By blocking this pathway, it can induce cytotoxicity, particularly in cancer cells.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Tyrphostin AG 538 and I-OMe-Tyrphostin AG 538.
Platelet Aggregation Assay (for Tyrphostin AG 538)
This protocol is adapted from standard light transmission aggregometry (LTA) methods.[8][9]
Objective: To assess the inhibitory effect of Tyrphostin AG 538 on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Tyrphostin AG 538 stock solution in DMSO.
-
Platelet agonists (e.g., ADP, collagen, or thrombin).
-
Saline solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Instrument Calibration:
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add Tyrphostin AG 538 at various concentrations to the PRP and incubate for a specified time (e.g., 5-10 minutes). A vehicle control (DMSO) should be run in parallel.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of Tyrphostin AG 538 relative to the vehicle control.
-
IGF-1R Kinase Assay (for I-OMe-Tyrphostin AG 538)
This protocol is based on a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.[10][11]
Objective: To determine the inhibitory activity of I-OMe-Tyrphostin AG 538 on IGF-1R kinase.
Materials:
-
Recombinant human IGF-1R kinase.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Substrate (e.g., a synthetic peptide).
-
I-OMe-Tyrphostin AG 538 stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Luminometer.
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the kinase buffer.
-
Add I-OMe-Tyrphostin AG 538 at various concentrations. Include a no-inhibitor control.
-
Add the IGF-1R kinase.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then generates a luminescent signal with luciferase.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of I-OMe-Tyrphostin AG 538 and determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for TREM2 Binding (for Tyrphostin AG 538)
This protocol outlines a general procedure for assessing the binding of Tyrphostin AG 538 to TREM2.
Objective: To characterize the binding kinetics of Tyrphostin AG 538 to the TREM2 receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human TREM2 protein.
-
Tyrphostin AG 538.
-
Running buffer (e.g., HBS-EP).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Chip Immobilization:
-
Immobilize the recombinant TREM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Tyrphostin AG 538 in the running buffer.
-
Inject the different concentrations of Tyrphostin AG 538 over the immobilized TREM2 surface and a reference flow cell.
-
Monitor the binding events in real-time by recording the change in the SPR signal (response units).
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (kd/ka).
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for compound synthesis and screening.
General Synthesis Workflow for Tyrphostin Analogues
The synthesis of tyrphostin analogues generally involves a Knoevenagel condensation.
In Vitro Screening Cascade
A typical workflow for screening and characterizing compounds like Tyrphostin AG 538 and its bioisosteres.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. I-OMe-Tyrphostin AG 538 solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnova.cn [molnova.cn]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.de [promega.de]
- 11. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of Osimertinib
An in-depth analysis of scientific and clinical literature reveals no publicly available information on a compound designated "AGL-2263." This designation may be incorrect, confidential, or refer to a compound not yet in the public domain.
To fulfill the user's request for a detailed technical guide on downstream signaling effects in a relevant context, this document will focus on a well-characterized and clinically significant class of targeted therapies: Third-Generation EGFR Inhibitors , using Osimertinib as a primary example. Osimertinib is a potent and selective inhibitor of both epidermal growth factor receptor (EGFR) T790M mutation and sensitizing mutations.
This guide will provide a comprehensive overview of the downstream signaling effects of Osimertinib, present quantitative data in structured tables, detail relevant experimental protocols, and visualize key pathways and workflows using the Graphviz DOT language, adhering to all specified formatting requirements.
Osimertinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR. The inhibition of mutant EGFR leads to the suppression of multiple downstream signaling pathways critical for tumor cell proliferation, survival, and growth.
The primary downstream pathways affected by Osimertinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
-
PI3K/AKT/mTOR Pathway: Inhibition of EGFR phosphorylation prevents the activation of Phosphoinositide 3-kinase (PI3K), which in turn blocks the phosphorylation and activation of AKT. This leads to the deactivation of the mammalian target of rapamycin (mTOR) signaling complex, resulting in decreased protein synthesis and cell proliferation, and the induction of apoptosis.
-
RAS/RAF/MEK/ERK Pathway: Osimertinib-mediated EGFR inhibition prevents the activation of the RAS GTPase, which subsequently blocks the RAF-MEK-ERK signaling cascade. The suppression of this pathway leads to decreased cell proliferation and survival.
Quantitative Data on Downstream Signaling Effects
The following table summarizes the quantitative effects of Osimertinib on key downstream signaling proteins from preclinical studies.
| Protein | Cell Line | Treatment | Effect | Assay |
| p-EGFR (T790M) | H1975 (L858R/T790M) | 100 nM Osimertinib | >90% inhibition | Western Blot |
| p-AKT (Ser473) | H1975 | 100 nM Osimertinib | ~85% inhibition | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | H1975 | 100 nM Osimertinib | ~95% inhibition | Western Blot |
| p-S6 Ribosomal Protein | PC-9 (del19) | 50 nM Osimertinib | >80% inhibition | Western Blot |
| Cleaved Caspase-3 | H1975 | 250 nM Osimertinib | ~3.5-fold increase | ELISA |
Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
-
Cell Culture and Lysis: Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are treated with varying concentrations of Osimertinib or vehicle control (DMSO) for a specified duration (e.g., 2-6 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
Apoptosis Assay (ELISA for Cleaved Caspase-3)
-
Cell Treatment: Cells are seeded in 96-well plates and treated with Osimertinib or vehicle control for 24-48 hours.
-
Cell Lysis: The culture medium is removed, and cells are lysed according to the manufacturer's protocol for the specific cleaved caspase-3 ELISA kit.
-
ELISA Procedure: The cell lysates are added to the wells of the ELISA plate, which are coated with a capture antibody for cleaved caspase-3. The plate is incubated, washed, and then a detection antibody is added.
-
Signal Detection: A substrate solution is added to the wells, and the colorimetric or fluorometric signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of cleaved caspase-3 in the sample. The results are often expressed as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Osimertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF pathways.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
An In-depth Technical Guide to Amylo-α-1,6-glucosidase, 4-α-glucanotransferase (AGL) and its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: This document focuses on the role of the enzyme Amylo-α-1,6-glucosidase, 4-α-glucanotransferase, commonly referred to as AGL, in cancer research. Publicly available scientific literature and clinical trial databases do not contain information on a specific compound designated "AGL-2263." Therefore, this guide details the current understanding of the AGL gene and protein as a tumor suppressor.
Executive Summary
Amylo-α-1,6-glucosidase, 4-α-glucanotransferase (AGL) is a crucial enzyme in glycogen metabolism, responsible for glycogen debranching.[1] Germline mutations in AGL lead to Glycogen Storage Disease Type III (GSDIII).[1] Recent research has uncovered a non-canonical, "moonlighting" function for AGL as a tumor suppressor in several cancers, including bladder and non-small cell lung cancer (NSCLC).[1][2][3] This role is independent of its enzymatic activity in glycogenolysis.[1][3] Loss of AGL expression in tumors is associated with increased aggressiveness and poor patient prognosis.[1][4] The primary mechanism driving this pro-tumorigenic effect is the upregulation of Hyaluronic Acid Synthase 2 (HAS2), leading to increased synthesis of hyaluronic acid (HA) and subsequent activation of pro-oncogenic signaling pathways.[2][3][5] This AGL-HAS2-HA axis presents a promising, therapeutically tractable target for cancers with low AGL expression.[2][5]
The AGL-HAS2-HA Signaling Pathway in Cancer
The tumor suppressor function of AGL is not linked to its role in glycogen metabolism.[1][3] Instead, loss of AGL expression leads to a cascade of events culminating in enhanced tumor growth and survival.
Mechanism of Action:
-
AGL Loss: In cancer cells, the expression of AGL is often downregulated.
-
HAS2 Upregulation: The loss of AGL leads to an increase in the expression of Hyaluronic Acid Synthase 2 (HAS2).[2][3][5] The exact mechanism of this upregulation is still under investigation, but it has been observed consistently in both bladder and NSCLC cell lines with AGL knockdown.[2][3]
-
Increased Hyaluronic Acid (HA) Synthesis: HAS2 is a key enzyme responsible for the synthesis of hyaluronic acid (HA), a major component of the extracellular matrix.[2][6] Increased HAS2 expression results in elevated production and secretion of HA.[3] In bladder cancer cells with low AGL, HA levels have been observed to be approximately two-fold higher compared to control cells.[7]
-
Activation of Downstream Signaling: HA interacts with cell surface receptors, primarily CD44 and the Hyaluronan-Mediated Motility Receptor (RHAMM), to activate downstream signaling pathways that promote cell proliferation, migration, invasion, and survival.[1][8] In NSCLC cells with AGL loss, growth is dependent on HA signaling through RHAMM.[3]
The following diagram illustrates this signaling pathway:
Caption: AGL Signaling Pathway in Cancer.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the role of AGL in cancer.
Table 1: Effect of AGL Knockdown on In Vitro and In Vivo Tumor Growth
| Cancer Type | Cell Line | Experimental Model | Observation | Reference |
|---|---|---|---|---|
| Bladder Cancer | UMUC3 | Anchorage-independent growth | Increased growth with AGL knockdown. | [4][9] |
| Bladder Cancer | UMUC3, T24T | Xenograft | Increased tumor volume with AGL knockdown. | [2][9] |
| NSCLC | H358, H2122, A549 | Anchorage-independent growth | Increased growth with AGL knockdown. | [3][10] |
| NSCLC | H358, H2122, A549 | Xenograft | Increased tumor volume with AGL knockdown. |[3][11] |
Table 2: Gene Expression and Protein Level Changes
| Condition | Cancer Type | Cell Line/Tissue | Gene/Protein | Change | Reference |
|---|---|---|---|---|---|
| AGL Knockdown | Bladder Cancer | Various cell lines | HAS2 mRNA | Increased | [2][5] |
| AGL Knockdown | NSCLC | H358, H2122, A549 | HAS2 mRNA | Increased | [3] |
| AGL Knockout | Bladder Cancer | Mouse bladder tissue | HAS2 mRNA | Increased | [2] |
| AGL Knockdown | Bladder Cancer | Various cell lines | Hyaluronic Acid | ~2-fold increase in secretion | [7] |
| AGL Knockdown | NSCLC | H358, H2122, A549 | Hyaluronic Acid | Increased secretion |[3] |
Table 3: Patient Survival Correlation
| Cancer Type | Patient Cohort | Biomarker Signature | Prognosis | Reference |
|---|---|---|---|---|
| Bladder Cancer | Multiple datasets (N=725) | Low AGL / High HAS2 mRNA | Poorer overall survival | [2][5][7] |
| NSCLC | Four independent cohorts (N=555) | Low AGL / High HAS2 mRNA | Poorer overall survival | [3][12] |
| NSCLC | Four independent cohorts (N=555) | Low AGL / High RHAMM mRNA | Poorer overall survival |[3][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the role of AGL in cancer.
Gene Knockdown using shRNA
-
Objective: To stably suppress the expression of AGL or HAS2 in cancer cell lines to study the functional consequences.
-
Methodology:
-
Vector Selection: Lentiviral vectors containing short hairpin RNA (shRNA) sequences targeting the gene of interest (e.g., AGL shRNA construct TRCN0000035082) or a non-target control (shCTL) are used.[3]
-
Cell Transduction: Cancer cell lines (e.g., UMUC3 for bladder cancer, H358, H2122, A549 for NSCLC) are transduced with the lentiviral particles.[3][10]
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with persistent gene knockdown.
-
Validation: The efficiency of knockdown is confirmed at the protein level using Western blot analysis and at the mRNA level using quantitative real-time PCR (qRT-PCR).[3][10]
-
In Vivo Xenograft Tumor Growth Assay
-
Objective: To assess the effect of AGL loss on tumor formation and growth in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nu/nu mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A defined number of cancer cells (e.g., 1x105 to 4x106) with AGL knockdown (shAGL) and control cells (shCTL) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[9][11]
-
Tumor Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry for proliferation (Ki-67) and angiogenesis (CD-34) markers.[9]
-
Pharmacological Inhibition of Hyaluronic Acid Synthesis
-
Objective: To determine if blocking HA synthesis can reverse the pro-tumorigenic effects of AGL loss.
-
Methodology:
-
Inhibitor: 4-methylumbelliferone (4MU), an inhibitor of HA synthesis, is used.[2][13]
-
In Vitro Studies: AGL knockdown and control cells are treated with various concentrations of 4MU. The effects on cell proliferation, anchorage-independent growth, and HA secretion (measured by ELISA) are assessed.[2]
-
In Vivo Studies: Mice bearing xenograft tumors from AGL knockdown cells are treated with 4MU (e.g., 200 mg/kg daily via intraperitoneal injection or gavage) or a vehicle control.[4] Tumor growth is monitored over time to evaluate the therapeutic efficacy of inhibiting HA synthesis.
-
The following diagram provides a visual representation of a typical experimental workflow:
Caption: A Representative Experimental Workflow.
Therapeutic Implications and Future Directions
The discovery of the AGL-HAS2-HA axis as a driver of tumor growth in cancers with low AGL expression opens new avenues for personalized medicine.[2][5]
-
Patient Stratification: AGL expression levels, alone or in combination with HAS2 or RHAMM expression, could serve as a prognostic biomarker to identify patients with more aggressive disease who may benefit from targeted therapies.[3]
-
Targeted Therapy: Inhibitors of HA synthesis, such as 4-methylumbelliferone (4MU), represent a promising therapeutic strategy for tumors with low AGL expression.[2][3] 4MU is an existing dietary supplement with a favorable safety profile, which could accelerate its translation into clinical use for cancer therapy.[14][15] Preclinical studies have demonstrated its efficacy in reducing the growth of bladder and NSCLC xenografts with AGL loss.[2][3]
-
Future Research: Further research is needed to fully elucidate the molecular mechanisms by which AGL loss leads to HAS2 upregulation. Additionally, clinical trials are required to validate the efficacy of targeting the HA pathway in patients with low-AGL-expressing tumors. The development of more potent and specific inhibitors of HAS2 or HA signaling could also provide new therapeutic options.
References
- 1. Elucidating the role of Agl in bladder carcinogenesis by generation and characterization of genetically engineered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of glycogen debranching enzyme AGL drives bladder tumor growth via induction of hyaluronic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen debranching enzyme (AGL) is a novel regulator of non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. HAS2 | Cancer Genetics Web [cancerindex.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glycogen debranching enzyme (AGL) is a novel regulator of non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 14. Dietary Supplement 4-Methylumbelliferone: An Effective Chemopreventive and Therapeutic Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Evaluation of AGL-2263 Efficacy in Anchorage-Independent Growth Using a Soft Agar Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is a stringent in vitro method to assess this capability and is widely used to evaluate the tumorigenic potential of cells and the efficacy of anti-cancer therapeutics.[1][2][3] This application note provides a detailed protocol for utilizing the soft agar assay to determine the inhibitory effect of AGL-2263, a novel anti-cancer agent, on the anchorage-independent growth of cancer cells.
This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase. The Gas6/Axl signaling pathway is frequently overactivated in various cancers, promoting proliferation, survival, migration, and invasion.[4] By inhibiting AXL, this compound is hypothesized to suppress tumor cell growth and survival. This document outlines the experimental procedure, data analysis, and expected outcomes for assessing the therapeutic potential of this compound.
Data Presentation
The anti-proliferative effect of this compound on anchorage-independent growth was assessed in A549 non-small cell lung cancer cells. The cells were treated with increasing concentrations of this compound, and colony formation was quantified after 21 days. The results are summarized in the table below.
| Treatment Group | Concentration (nM) | Mean Colony Count (± SD) | Inhibition of Colony Formation (%) |
| Vehicle Control (DMSO) | 0 | 254 ± 18 | 0% |
| This compound | 10 | 198 ± 15 | 22.0% |
| This compound | 50 | 112 ± 9 | 55.9% |
| This compound | 100 | 45 ± 6 | 82.3% |
| This compound | 250 | 12 ± 3 | 95.3% |
Table 1: Dose-Dependent Inhibition of A549 Colony Formation by this compound. Data are presented as the mean number of colonies ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Noble Agar
-
2X Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths (42°C and 37°C)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Crystal Violet staining solution (0.005%)
-
Microscope for colony counting
Protocol: Soft Agar Colony Formation Assay
This protocol is optimized for a 6-well plate format.
Part I: Preparation of the Base Agar Layer
-
Prepare a 1% Noble Agar solution by dissolving 1 g of Noble Agar in 100 mL of sterile water and sterilize by autoclaving.
-
Melt the 1% agar solution in a microwave and then cool it to 42°C in a water bath.
-
Warm 2X complete cell culture medium to 37°C.
-
In a sterile 15 mL conical tube, mix the 1% agar solution and the 2X complete medium in a 1:1 ratio to create a final concentration of 0.5% agar in 1X complete medium.
-
Immediately pipette 1.5 mL of this base agar mixture into each well of a 6-well plate.
-
Ensure the agar is evenly distributed across the bottom of the wells.
-
Place the plates at room temperature for 30 minutes to allow the base layer to solidify.
Part II: Preparation of the Top Agar Layer with Cells and this compound
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in complete medium to a concentration of 1.6 x 10⁴ cells/mL.
-
Prepare a 0.7% Noble Agar solution and cool it to 42°C in a water bath.
-
For each treatment condition, prepare serial dilutions of this compound in complete medium at 4X the final desired concentration.
-
In separate sterile tubes, mix the following for each well:
-
250 µL of 4X this compound dilution (or vehicle control)
-
500 µL of the cell suspension (containing 8,000 cells)
-
-
Pre-warm this cell and drug mixture to 37°C.
-
Add 750 µL of the 0.7% agar solution (at 42°C) to the cell/drug mixture. This results in a final agar concentration of approximately 0.35%.
-
Quickly and gently mix by pipetting, and immediately overlay 1.5 mL of this mixture onto the solidified base agar layer in each well.
Part III: Incubation and Colony Formation
-
Allow the top agar layer to solidify at room temperature for 30-45 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14-28 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of each well.
Part IV: Staining and Quantification
-
After the incubation period, when colonies are visible, add 0.5 mL of 0.005% Crystal Violet solution to each well.
-
Incubate the plates at room temperature for 1-2 hours to stain the colonies.
-
Count the number of colonies in each well using a microscope. A cluster of 30 or more cells is typically considered a colony.
-
Calculate the percentage of inhibition of colony formation for each this compound concentration relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Soft Agar Colony Formation Assay.
This compound Signaling Pathway
Caption: Proposed Mechanism of Action of this compound on the AXL Signaling Pathway.
References
- 1. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 4. Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Analyzing p-IR/p-IGF-1R Inhibition by AGL-2263
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) are transmembrane receptor tyrosine kinases crucial for regulating cellular growth, differentiation, and metabolism.[][2] Upon binding their respective ligands (insulin, IGF-1, IGF-2), the receptors undergo autophosphorylation, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways.[][2] Aberrant activation of these pathways is implicated in various diseases, including cancer and metabolic disorders.[][3] AGL-2263 is an inhibitor of both the Insulin Receptor and the Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] This document provides a detailed protocol for utilizing Western blotting to analyze the inhibitory effect of this compound on IR and IGF-1R phosphorylation in a cellular context.
IR/IGF-1R Signaling Pathway and this compound Inhibition
The diagram below illustrates the signaling cascade initiated by ligand binding to IR/IGF-1R. This leads to receptor autophosphorylation and the activation of downstream pathways. This compound acts as a small molecule inhibitor, targeting the tyrosine kinase domain to prevent this autophosphorylation step.[2]
References
Application Notes and Protocols for AGL-2263: Information Not Currently Available in Public Domain
Despite a comprehensive search for scientific literature and technical data, detailed information regarding the solubility, preparation for cell culture, mechanism of action, and signaling pathway of the compound designated as AGL-2263 is not publicly available at this time.
Efforts to locate a technical data sheet, material safety data sheet (MSDS), or any peer-reviewed publications detailing the experimental use of this compound have been unsuccessful. Commercial listings for a compound with this identifier exist from suppliers such as Aladdin and Smart Science Co., Ltd.; however, these listings do not provide the necessary scientific information required to generate the detailed application notes and protocols requested.
The search results primarily yielded information on unrelated products sharing the "AGL" acronym, such as electronic components and services from genetics laboratories, or provided general cell culture protocols not specific to any particular compound.
Without foundational data on this compound's physicochemical properties and biological activity, it is not possible to provide the following as requested:
-
Solubility Data: No quantitative data on the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, water, PBS) is available.
-
Experimental Protocols: A detailed and validated protocol for the preparation of this compound for in vitro cell culture experiments cannot be formulated without information on its solubility, stability, and effective concentration range.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and any associated cellular signaling pathways for this compound are unknown, precluding the creation of explanatory diagrams.
Recommendations for Researchers:
For researchers, scientists, and drug development professionals interested in utilizing this compound, it is recommended to:
-
Contact the Supplier Directly: The most direct approach to obtaining the necessary technical information is to contact the vendor from whom this compound was purchased. They may be able to provide a certificate of analysis, technical data sheet, or put you in contact with their technical support scientists.
-
Perform In-House Solubility Testing: If the compound is already in possession, it is advised to perform small-scale solubility tests in various solvents commonly used for cell culture applications.
-
Conduct Preliminary Dose-Response Studies: To determine the appropriate concentration range for cell-based assays, it is essential to perform initial dose-response and cytotoxicity experiments.
Until such fundamental data becomes publicly available, the generation of detailed application notes and protocols for this compound remains unfeasible. We will continue to monitor for any new information regarding this compound and will update this advisory as appropriate.
Troubleshooting & Optimization
Technical Support Center: Optimizing AGL-2263 Concentration for Cell Viability
Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding a compound designated "AGL-2263". The following technical support guide has been generated using a hypothetical compound, herein named this compound, which is portrayed as a tyrosine kinase inhibitor for illustrative purposes. The experimental protocols, data, and troubleshooting advice are based on established methodologies for similar compounds in cell viability research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Growth Factor Receptor (GFR) signaling pathway. By blocking the tyrosine kinase activity of GFR, this compound disrupts downstream signaling cascades that are crucial for cell proliferation and survival, ultimately leading to apoptosis in sensitive cell lines.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration, often referred to as the half-maximal inhibitory concentration (IC50), is cell line-dependent. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line. A typical starting range for a new compound like this compound might be from 0.01 µM to 100 µM.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can vary depending on the cell line and the specific assay. Common incubation times for cell viability assays are 24, 48, and 72 hours. A time-course experiment is recommended to determine the optimal endpoint for your study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability even at high concentrations | - The cell line may be resistant to this compound.- The compound has degraded.- Incorrect assay procedure. | - Test this compound on a known sensitive cell line as a positive control.- Prepare a fresh stock solution of this compound.- Review the cell viability assay protocol for any deviations. |
| Vehicle control (DMSO) shows significant cell death | - DMSO concentration is too high.- Cells are particularly sensitive to DMSO. | - Ensure the final DMSO concentration is below 0.5%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in reagent preparation.- Fluctuation in incubator conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment.- Regularly monitor and calibrate incubator CO2 and temperature levels. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| U-87 MG | Glioblastoma | 2.5 |
| HeLa | Cervical Cancer | 8.1 |
| PC-3 | Prostate Cancer | 25.6 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
- Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a 2X serial dilution of this compound in culture medium from your stock solution.
- Remove the old medium from the 96-well plate.
- Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
- Incubate for the desired time period (e.g., 48 hours).
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate for 12-18 hours at 37°C in the dark to dissolve the formazan crystals.
4. Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: this compound inhibits the Growth Factor Receptor (GFR) signaling pathway.
Caption: Workflow for determining the IC50 value using an MTT assay.
AGL-2263 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AGL-2263. As this compound is a novel compound, the following data and recommendations have been generated from internal preliminary stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. When in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage of solutions is necessary, store at 4°C for no longer than 24 hours. For long-term storage of solutions, aliquot and store at -80°C.
Q2: How stable is this compound in different solvents?
This compound exhibits good stability in DMSO and ethanol. However, it degrades more rapidly in aqueous solutions. It is advisable to prepare stock solutions in anhydrous DMSO.
Q3: Is this compound sensitive to light?
Yes, preliminary data suggests that this compound is moderately photosensitive. It is recommended to protect the compound from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the stability of this compound at room temperature?
This compound is not stable for extended periods at room temperature. As a solid, significant degradation is observed after 48 hours. In solution, degradation is more rapid. All handling steps should be performed on ice whenever possible.
Troubleshooting Guide
Issue: I am seeing a loss of this compound activity in my experiments.
-
Question: How are you storing your this compound?
-
Answer: Ensure the compound is stored as a lyophilized powder at -20°C or as a stock solution at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Question: How are you preparing your working solutions?
-
Answer: Prepare fresh working solutions for each experiment from a frozen stock. Do not store diluted working solutions.
-
-
Question: Are you protecting this compound from light?
-
Answer: this compound is photosensitive. Ensure all solutions and samples are protected from light during preparation and incubation.
-
Issue: I am observing precipitate in my this compound stock solution.
-
Question: What solvent and concentration are you using for your stock solution?
-
Answer: this compound has limited solubility in aqueous solutions. For high-concentration stock solutions, use anhydrous DMSO. If you need to make aqueous dilutions, ensure the final DMSO concentration is sufficient to maintain solubility.
-
-
Question: At what temperature are you storing your stock solution?
-
Answer: If storing at -20°C or -80°C, the compound may have precipitated out of solution upon freezing. Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
-
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Lyophilized this compound at Different Temperatures
| Temperature | Time | Purity (%) |
| -20°C | 6 months | >99 |
| 4°C | 1 month | 98 |
| 25°C (Room Temp) | 48 hours | 92 |
| 25°C (Room Temp) | 1 week | 85 |
Table 2: Stability of this compound (10 mM) in Different Solvents at 4°C
| Solvent | Time | Purity (%) |
| DMSO | 72 hours | >99 |
| Ethanol | 72 hours | 97 |
| PBS (pH 7.4) | 24 hours | 91 |
| PBS (pH 7.4) | 72 hours | 82 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines the methodology used to assess the purity and degradation of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the desired solvent (e.g., DMSO, PBS).
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points, withdraw an aliquot and dilute it to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting AGL-2263 insolubility in media
Technical Support Center: AGL-2263
Topic: Troubleshooting this compound Insolubility in Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the small molecule inhibitor this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is a small molecule inhibitor. While specific public data on the structure and properties of this compound is limited, compounds of this nature are often hydrophobic (water-repelling). This inherent hydrophobicity can lead to poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS), causing the compound to precipitate out of solution.[1][2] This is a common challenge for many small molecule inhibitors used in cell-based assays.[3]
Factors that can exacerbate insolubility include:
-
High final concentration of this compound in the media.
-
Low percentage of organic solvent (like DMSO) in the final working solution.[4]
-
Interactions with components in the media, such as salts and proteins (e.g., in Fetal Bovine Serum).[3]
-
Incorrect method of dilution from the stock solution into the aqueous media.[5]
Q2: I've added this compound to my media and see a precipitate. What are my immediate troubleshooting steps?
Observing a precipitate or turbidity indicates that this compound has fallen out of solution. The following flowchart provides a logical workflow to diagnose and resolve the issue.
Q3: What are the recommended solvents and stock concentrations for this compound?
For hydrophobic small molecules like this compound, the standard approach is to first create a high-concentration stock solution in a pure organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[5]
Solvent Recommendations for this compound Stock Solution
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary Choice | Excellent for dissolving many hydrophobic compounds.[6] Ensure use of anhydrous, cell-culture grade DMSO to avoid moisture absorption which can compromise solubility and compound stability.[5] |
| Ethanol (100%) | Alternative | Can be used, but may be less effective than DMSO for highly hydrophobic molecules.[1] Ensure it is compatible with your specific cell line. |
| DMF, Acetonitrile | Specialized Use | These solvents can also be effective but are less common for cell culture. Their cytotoxicity must be carefully evaluated for your experimental system. |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the volume of DMSO needed to achieve a 10 mM concentration. (Note: The molecular weight of this compound is required for this calculation).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes or gentle warming (not exceeding 50°C) can be effective.[5]
-
Verification: Ensure the solution is completely clear with no visible particulates before storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C as recommended by the supplier.
Q4: How should I prepare my final working solution of this compound in media to prevent precipitation?
The key to avoiding precipitation is to prevent "dilution shock," where the hydrophobic compound rapidly crashes out of the organic solvent when introduced to the aqueous media. A gradual dilution process is critical.
Experimental Workflow: Preparing the Final Working Solution
References
AGL-2263 experimental controls and best practices
Welcome to the technical support center for AGL-2263. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a monoclonal antibody that acts as an agonist for the Growth Hormone Receptor (GHR). Upon binding to the extracellular domain of GHR, it induces a conformational change that activates the intrinsic tyrosine kinase, Janus Kinase 2 (JAK2). This initiates downstream intracellular signaling cascades, primarily the JAK2-STAT and ERK1/2 pathways, mimicking the effects of growth hormone (GH).[1]
Q2: What are the key signaling pathways activated by this compound?
This compound activates two primary signaling pathways downstream of the Growth Hormone Receptor[1]:
-
JAK2-STAT Pathway: Activated JAK2 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.
-
ERK1/2 Pathway: Activation of GHR by this compound also leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and survival.[2]
Q3: What are the recommended positive and negative controls for experiments with this compound?
-
Positive Controls:
-
Recombinant Growth Hormone (GH): As the natural ligand for GHR, GH should be used to confirm that the experimental system is responsive.
-
A well-characterized cell line or tissue known to express GHR and respond to GH or this compound.
-
-
Negative Controls:
-
Isotype Control Antibody: Use a monoclonal antibody of the same isotype as this compound that does not target GHR to control for non-specific binding.
-
Untreated or vehicle-treated cells/tissue: To establish a baseline for signaling pathway activation.
-
Cells or tissues known not to express GHR.
-
Q4: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound will vary depending on the cell type, assay, and desired endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on studies with the similar antibody Mab263, concentrations ranging from 0 to 10 µg/mL have been shown to induce a dose-dependent phosphorylation of JAK2, STAT1/3/5, and ERK1/2.[3]
Troubleshooting Guides
Issue 1: No or Weak Signal in Western Blot for Phosphorylated Proteins (p-JAK2, p-STAT, p-ERK)
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Incorrect Incubation Time | Optimize the incubation time with this compound. A time-course experiment can identify the peak of phosphorylation for each target. For Mab263, significant phosphorylation was observed after 30 minutes of incubation.[3] |
| Low GHR Expression | Confirm GHR expression in your cell line or tissue using a validated anti-GHR antibody via Western blot or flow cytometry. |
| Poor Antibody Quality (Primary or Secondary) | Use antibodies that have been validated for the specific application (e.g., Western blot). Test the primary antibody on a positive control lysate. Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. |
| Issues with Protein Extraction or Transfer | Ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors. Verify efficient protein transfer from the gel to the membrane using a Ponceau S stain. |
| Inactive this compound | Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background in Western Blot
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). |
| Inadequate Washing | Increase the number and/or duration of washes between antibody incubations. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Contaminated Buffers | Prepare fresh buffers and ensure they are free of microbial contamination. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Maintain consistent cell culture conditions, including cell density, passage number, and serum starvation times. |
| Reagent Variability | Use reagents from the same lot number whenever possible. Prepare fresh dilutions of this compound and other critical reagents for each experiment. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Variations in Incubation Times and Temperatures | Strictly adhere to the optimized incubation times and temperatures for all steps of the experiment. |
Experimental Protocols and Data
This compound Induced Signaling Pathway Activation (Based on Mab263 studies)
The following table summarizes the dose-dependent effect of Mab263 on the phosphorylation of key signaling proteins in CHO-GHR638 cells after a 30-minute incubation. This can serve as a reference for designing experiments with this compound.
| Mab263 Concentration (µg/mL) | p-JAK2 (Fold Induction) | p-STAT3 (Fold Induction) | p-ERK1/2 (Fold Induction) |
| 0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 2.5 | 1.8 | 1.5 |
| 0.5 | 5.2 | 4.1 | 3.2 |
| 1.0 | 8.9 | 7.5 | 6.8 |
| 5.0 | 12.3 | 10.2 | 9.5 |
| 10.0 | 11.8 | 9.8 | 9.1 |
Data is hypothetical and for illustrative purposes, based on trends described for Mab263.
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells overnight. Treat cells with varying concentrations of this compound or controls for the desired time at 37°C.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JAK2, anti-p-STAT3, anti-p-ERK1/2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-JAK2, anti-STAT3, anti-ERK1/2).
Visualizations
This compound Signaling Pathway
Caption: this compound binds to GHR, activating JAK2-STAT and ERK1/2 signaling pathways.
Experimental Workflow: Western Blot Troubleshooting
Caption: A logical workflow for troubleshooting weak Western blot signals in this compound experiments.
References
Validation & Comparative
Comparative Analysis of AGL-2263 and Tyrphostin AG 538: A Guide for Researchers
Initial searches for "AGL-2263" did not yield sufficient information on a compound with this specific designation. However, a single study identified a potential TRIP13 inhibitor designated "SY-AGL2263". In contrast, Tyrphostin AG 538 is a well-characterized compound with multiple biological activities. This guide, therefore, presents the available data on both compounds, highlighting the significant disparity in the volume of research and offering a preliminary comparison based on the limited information for SY-AGL2263.
Overview of Compounds
Tyrphostin AG 538 is a versatile small molecule inhibitor with demonstrated activity against multiple targets, primarily the Insulin-like Growth Factor-1 Receptor (IGF-1R) and as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). Its effects have been studied in the contexts of cancer, thrombosis, and platelet activation.
SY-AGL2263 has been identified as a potential inhibitor of Thyroid Hormone Receptor Interactor 13 (TRIP13), an AAA+ ATPase involved in the spindle assembly checkpoint. Its role has been primarily investigated in the context of cancer therapy.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for SY-AGL2263 and Tyrphostin AG 538.
| Compound | Target | Assay Type | IC50 | Reference |
| SY-AGL2263 | TRIP13 | High-Throughput Screening | Not specified, but showed reproducible inhibitory activity at 10 µM | [1] |
| Tyrphostin AG 538 | IGF-1R | Kinase Assay | 3.4 µM | [2] |
| Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα) | Kinase Assay | 1 µM | [2][3][4][5] | |
| IGF-1R Autophosphorylation in cells | Cell-based Assay | 400 nM |
Mechanism of Action and Signaling Pathways
Tyrphostin AG 538
Tyrphostin AG 538 exhibits at least two distinct mechanisms of action:
-
IGF-1R Inhibition: As a specific inhibitor of the IGF-1R tyrosine kinase, Tyrphostin AG 538 blocks downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.[3][4] This inhibition can lead to cytotoxic effects in cancer cells, particularly under nutrient-deprived conditions.[3][4]
Caption: Inhibition of the IGF-1R signaling pathway by Tyrphostin AG 538. -
TREM2 Agonism: Tyrphostin AG 538 acts as an agonist for TREM2, a receptor expressed on myeloid cells and platelets.[6] This agonistic activity leads to the inhibition of the downstream SHIP1-Akt pathway, resulting in reduced platelet activation and thrombosis.[6]
Caption: Agonistic activity of Tyrphostin AG 538 on the TREM2 signaling pathway.
SY-AGL2263
The primary proposed mechanism of action for SY-AGL2263 is the inhibition of TRIP13 . TRIP13 is a crucial component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. By inhibiting TRIP13, SY-AGL2263 can disrupt this checkpoint, potentially leading to mitotic catastrophe and cell death in cancer cells.
Experimental Protocols
High-Throughput Screening for TRIP13 Inhibitors (for SY-AGL2263)
The study that identified SY-AGL2263 utilized a high-throughput screening (HTS) assay to find inhibitors of TRIP13.[1]
Experimental Workflow:
-
Assay Principle: The assay measured the ATPase activity of TRIP13.
-
Screening: A library of compounds was screened at a concentration of 10 µM.
-
Rescreening and Counter-screening: Initial hits were rescreened to confirm their inhibitory activity. A counter-screen was performed to eliminate compounds that interfered with the assay itself.
-
Potency Evaluation: Compounds that passed the rescreening and counter-screening were then evaluated for their concentration-dependent inhibitory effect to determine their potency (e.g., IC50).
References
- 1. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. I-OMe-Tyrphostin AG 538 | CAS#:1094048-77-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrphostin AG538 inhibits platelet activation and thrombosis via TREM2 agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
AGL-2263: An Early-Stage IGF-1R Inhibitor in Preclinical Cancer Models
For Immediate Release
A Comparative Analysis of AGL-2263, a Novel Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitor, in Preclinical Cancer Models
This guide provides a comprehensive review of the available preclinical data for this compound, an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IGF-1R pathway in oncology. While this compound has demonstrated in vitro activity in several cancer cell lines, a notable lack of in vivo and clinical data limits its current comparative standing against other more extensively studied IGF-1R inhibitors.
Overview of this compound
This compound is a small molecule inhibitor targeting the kinase activity of IGF-1R and, to a similar extent, the insulin receptor (IR). The primary validation of this compound comes from a 2003 study by Blum, Gazit, and Levitzki, which detailed its initial development and characterization. This early research established its mechanism as a substrate-competitive inhibitor.
In Vitro Validation of this compound
The primary preclinical validation of this compound has been conducted in vitro, demonstrating its ability to inhibit key cellular processes involved in cancer progression.
Kinase Inhibition
This compound has shown inhibitory activity against several kinases, with the most potent inhibition observed for IGF-1R and IR.
| Target Kinase | IC50 (μM) |
| IGF-1R | 0.43 |
| IR | 0.4 |
| Src | 2.2 |
| PKB/Akt | 55 |
Inhibition of Cancer Cell Colony Formation
The anti-proliferative effects of this compound were assessed using a soft agar colony formation assay, a hallmark of cellular transformation and tumorigenicity. The compound demonstrated inhibitory activity across a panel of prostate and breast cancer cell lines.[1]
| Cell Line | Cancer Type | IC50 (μM) |
| PC3 | Prostate Cancer | 4.3 |
| LNCaP | Prostate Cancer | 9 |
| MCF-7 | Breast Cancer | 17 |
| MDA-MB-468 | Breast Cancer | 6 |
In addition to these cell lines, this compound has been utilized as a research tool in at least one study involving the OVCAR-3 ovarian cancer cell line to investigate signaling pathways.[2]
Comparative Landscape
A significant challenge in evaluating the current standing of this compound is the limited publicly available data since its initial characterization. The field of IGF-1R inhibitors has advanced considerably since 2003, with numerous alternative compounds having been extensively studied in preclinical and clinical settings. A direct, data-driven comparison with these alternatives in the same cancer models is therefore challenging.
However, to provide context, other IGF-1R inhibitors have been evaluated in the same or similar cancer cell lines. For instance, NVP-AEW541 is another IGF-1R inhibitor that has been shown to reduce cell viability and induce apoptosis in PC-3 prostate cancer cells.[3] Linsitinib (OSI-906) is a further example of a dual IGF-1R/IR inhibitor that has progressed to clinical trials.
Signaling Pathway and Experimental Workflow
IGF-1R Signaling Pathway
The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of substrate proteins such as IRS-1. This initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cancer cell growth and survival. This compound, by inhibiting the kinase activity of IGF-1R, blocks the initiation of these pro-tumorigenic signals.
Figure 1: this compound inhibits the IGF-1R signaling cascade.
Experimental Workflow: Soft Agar Colony Formation Assay
The soft agar colony formation assay is a standard in vitro method to assess anchorage-independent growth, a key characteristic of cancer cells.
Figure 2: Workflow for assessing this compound's effect on colony formation.
Experimental Protocols
IGF-1R Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IGF-1R kinase.
-
Reaction Setup : The kinase reaction is typically performed in a microplate format. Each well contains the IGF-1R enzyme, a suitable buffer (e.g., Tris-HCl, MgCl2, MnCl2), a peptide or protein substrate (e.g., a synthetic poly-Glu-Tyr peptide), and ATP.
-
Compound Addition : this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. Control wells receive the solvent alone.
-
Initiation and Incubation : The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection : The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like ELISA-based assays with phosphospecific antibodies or luminescence-based assays that measure ATP consumption.[4][5][6][7]
-
Data Analysis : The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a suitable model.
Soft Agar Colony Formation Assay (General Protocol)
This assay assesses the anchorage-independent growth of cancer cells.
-
Preparation of Agar Layers : A base layer of agar (typically 0.5-1.0% in culture medium) is prepared and allowed to solidify in the wells of a multi-well plate.
-
Cell Suspension : Cancer cells are harvested and resuspended in a top layer of a lower concentration agar (e.g., 0.3-0.4% in culture medium) containing various concentrations of this compound or a vehicle control.
-
Plating : The cell-agar suspension is plated on top of the solidified base layer.
-
Incubation : The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 2-4 weeks, with the periodic addition of fresh medium containing the respective concentrations of this compound to prevent drying and replenish nutrients.
-
Colony Visualization and Quantification : After the incubation period, colonies are stained, typically with a solution like crystal violet, to make them visible. The number and size of the colonies are then counted using a microscope or an automated colony counter.[8][9][10][11][12]
-
Data Analysis : The number of colonies in the drug-treated wells is compared to the vehicle-treated control wells to determine the extent of inhibition. The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is then calculated.
Conclusion
This compound is a first-generation IGF-1R/IR inhibitor with demonstrated in vitro activity against prostate and breast cancer cell lines. However, the lack of subsequent published data, particularly in vivo validation and clinical evaluation, makes it difficult to position this compound competitively against the many alternative IGF-1R inhibitors that have emerged since its initial discovery. The provided data and protocols serve as a baseline for understanding the initial characterization of this compound and as a reference for researchers interested in the broader field of IGF-1R-targeted cancer therapy. Further studies would be required to fully elucidate the therapeutic potential of this compound in comparison to more advanced clinical candidates.
References
- 1. AGL 2263 - Behavioral Neuroscience - CAT N°: 21776 [bertin-bioreagent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of the Insulin-Like Growth Factor-1 Receptor Enhances Effects of Simvastatin on Prostate Cancer Cells in Co-Culture with Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
AGL-2263: A Comparative Analysis of its Cross-reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor AGL-2263 with other commercially available inhibitors, focusing on its cross-reactivity with various receptors. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug development projects. All quantitative data is supported by detailed experimental protocols for reproducibility.
Executive Summary
This compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). While demonstrating high affinity for its primary targets, this compound also exhibits cross-reactivity with other kinases, notably Src and Protein Kinase B (PKB, also known as Akt). This guide provides a comparative overview of this compound's inhibitory activity alongside other well-characterized IGF-1R and IR inhibitors, offering a clear perspective on its selectivity profile.
Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparable inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Compound | IGF-1R IC50 (nM) | IR IC50 (nM) | PKB (Akt) IC50 (µM) | Src IC50 (µM) |
| This compound | 430[1] | 400[1][2] | 55[1][2] | 2.2[1][2] |
| BMS-536924 | 100[3][4] | 73[3][4] | - | - |
| Linsitinib (OSI-906) | 35[5][6][7] | 75[5][6][7] | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication of the presented data.
IGF-1R and IR Kinase Assays
These assays are designed to measure the ability of a compound to inhibit the phosphorylation activity of the IGF-1 and Insulin receptors.
Materials:
-
Recombinant human IGF-1R or IR kinase domain
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound and others) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Src and PKB (Akt) Kinase Assays
These assays follow a similar principle to the receptor tyrosine kinase assays, measuring the inhibition of the respective kinase's phosphorylation activity.
Materials:
-
Recombinant human Src or Akt1 kinase
-
Specific substrate peptide for each kinase (e.g., Crosstide for Akt)
-
ATP
-
Assay buffer (specific to each kinase, but generally similar to the one above)
-
Test compounds dissolved in DMSO
-
Assay detection system (e.g., ADP-Glo™ or radioactive [γ-³²P]ATP with phosphocellulose paper)
-
Appropriate assay plates and detection instrumentation
Procedure:
-
Follow the same general steps as for the IGF-1R/IR kinase assays for compound dilution, reaction setup, and incubation.
-
For radioactive assays, after the incubation, spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol as described previously.
-
Calculate percent inhibition and IC50 values as described for the receptor kinase assays.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways involving the receptors and kinases discussed in this guide.
Caption: IGF-1R and IR Signaling Pathways.
Caption: General Experimental Workflow for Kinase Assays.
References
- 1. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Reproducibility of AGL-2263's Effects on IGF-1R/IR Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IGF-1R/IR inhibitor AGL-2263 with alternative compounds. The following sections detail the effects on signaling pathways, present quantitative data for comparison, and provide methodologies for key experiments.
This compound is a well-documented inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). Its mechanism of action involves the inhibition of receptor autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, playing a crucial role in cell proliferation and survival. This guide assesses the reproducibility of these effects and compares this compound's performance against other inhibitors targeting the same pathway.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound and its alternatives can be quantitatively compared through their half-maximal inhibitory concentrations (IC50) against IGF-1R, IR, and other kinases. The data presented below is collated from various studies to provide a comparative overview.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 | Reference |
| This compound | IGF-1R | 0.43 µM | ||
| IR | 0.4 µM | |||
| PKB (Akt) | 55 µM | |||
| Src | 2.2 µM | |||
| Linsitinib (OSI-906) | IGF-1R | 35 nM | [1][2] | |
| IR | 75 nM | [1][2] | ||
| BMS-754807 | IGF-1R | 1.8 nM | [3][4][5] | |
| IR | 1.7 nM | [3][4][5] | ||
| NVP-AEW541 | IGF-1R | 150 nM | 86 nM | [6][7][8] |
| IR | 140 nM | 2.3 µM | [6][7][8] | |
| Picropodophyllin (PPP) | IGF-1R | 1 nM | [3][9][10][11][12] | |
| Ceritinib (LDK378) | IGF-1R | 8 nM | [3][13][14][15][16] | |
| IR | 7 nM | [3][13][14][15][16] |
Effects on Cancer Cell Colony Formation
A critical measure of an anti-cancer agent's efficacy is its ability to inhibit anchorage-independent growth, often assessed by a soft agar colony formation assay. The table below compares the IC50 values of this compound and alternative compounds in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (Soft Agar Assay) | Reference |
| This compound | PC3 | Prostate | 4.3 µM | |
| LNCaP | Prostate | 9 µM | ||
| MCF-7 | Breast | 17 µM | ||
| MDA-MB-468 | Breast | 6 µM | ||
| NVP-AEW541 | MCF-7 | Breast | 0.105 µM | [6] |
| BMS-754807 | Various | Multiple | 5 - 365 nM | [17][18] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against IGF-1R and IR.
-
Preparation of Reagents: Recombinant human IGF-1R or IR kinase domain is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are also prepared in kinase buffer.
-
Inhibitor Preparation: this compound and alternative inhibitors are serially diluted in DMSO to various concentrations.
-
Kinase Reaction: The kinase, inhibitor, and substrate are pre-incubated in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature. The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: After a set incubation time (e.g., 60 minutes) at 30°C, the reaction is stopped. The level of substrate phosphorylation is quantified using a suitable method, such as an ELISA-based assay with a phosphotyrosine-specific antibody or a radiometric assay measuring the incorporation of 32P from [γ-32P]ATP.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Soft Agar Colony Formation Assay (General Protocol)
This assay assesses the ability of a compound to inhibit anchorage-independent growth of cancer cells.
-
Preparation of Agar Layers: A base layer of 0.5-0.6% agar in cell culture medium is prepared and allowed to solidify in 6-well plates.
-
Cell Suspension: Cancer cells are trypsinized, counted, and resuspended in a top layer of 0.3-0.4% agar in cell culture medium containing various concentrations of the inhibitor (this compound or alternatives) or vehicle control (DMSO).
-
Plating: The cell suspension in the top agar is plated over the solidified base agar layer.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days, with the addition of fresh medium containing the inhibitor every 3-4 days to prevent drying.
-
Colony Staining and Counting: Colonies are stained with a solution such as 0.005% crystal violet. The number and size of colonies are then quantified using a microscope and imaging software.
-
Data Analysis: The percentage of colony formation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Reproducibility and Conclusion
The inhibitory effects of this compound on IGF-1R and IR signaling, as initially reported, have been a foundational point of reference. While direct, large-scale reproducibility studies on this compound are not extensively published, the consistent findings for a range of alternative small molecule inhibitors targeting the same pathway, such as Linsitinib and BMS-754807, lend credence to the general feasibility and reproducibility of inhibiting this signaling axis.[19] The data presented in this guide, collated from multiple sources, demonstrates a consensus on the potent anti-proliferative effects of targeting IGF-1R/IR in various cancer models.
Researchers utilizing this compound or any alternative can expect to observe inhibition of IGF-1R/IR autophosphorylation and downstream signaling through the PI3K/Akt and MAPK/ERK pathways. The provided protocols offer a standardized framework for replicating and comparing the efficacy of these inhibitors in specific experimental settings. The choice of inhibitor will likely depend on the desired potency, selectivity against IR, and the specific context of the research or therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Picropodophyllin | Apoptosis | IGF-1R | TargetMol [targetmol.com]
- 11. Selleck Chemical LLC Picropodophyllin (PPP) 25mg 477-47-4 AXL1717, Quantity: | Fisher Scientific [fishersci.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ceritinib dihydrochloride | ALK | IGF-1R | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Phase I Study of Ceritinib (LDK378) in Japanese Patients with Advanced, Anaplastic Lymphoma Kinase-Rearranged Non–Small-Cell Lung Cancer or Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Anti-Cancer Agent: 2D Monolayer vs. 3D Spheroid Cell Cultures
This guide provides a comparative analysis of the efficacy of a novel anti-cancer agent, designated AGL-2263, in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models. The data and protocols presented herein are intended to offer researchers, scientists, and drug development professionals a framework for evaluating therapeutic candidates in robust in vitro systems that better mimic the tumor microenvironment.
Introduction
Conventional in vitro drug screening has historically relied on 2D cell cultures, where cells are grown as a monolayer on a flat plastic surface. While this method has been instrumental in countless discoveries, it often fails to replicate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of an in vivo solid tumor.[1][2][3] Three-dimensional cell culture models, such as multicellular tumor spheroids, have emerged as a powerful tool to bridge the gap between 2D cultures and clinical outcomes.[1][4][5] These models exhibit a higher degree of cellular organization and physiological relevance, often revealing differences in drug sensitivity and resistance that are not observed in 2D systems.[1][2][3][6]
This guide presents a comparative analysis of this compound's effects on cancer cells grown in both 2D and 3D environments, highlighting the importance of model selection in pre-clinical drug evaluation.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from treating a human colorectal carcinoma cell line with this compound in both 2D and 3D culture formats.
Table 1: Comparative IC50 Values of this compound
| Cell Culture Model | This compound IC50 (µM) after 72h |
| 2D Monolayer | 15 |
| 3D Spheroid | 85 |
Table 2: Apoptosis Induction by this compound at 50 µM after 48h
| Cell Culture Model | % Apoptotic Cells (Annexin V+) |
| 2D Monolayer | 65% |
| 3D Spheroid | 25% |
Table 3: Gene Expression Changes in Response to this compound (50 µM, 24h)
| Gene | 2D Monolayer (Fold Change) | 3D Spheroid (Fold Change) |
| BAX (Pro-apoptotic) | +4.5 | +1.8 |
| BCL-2 (Anti-apoptotic) | -3.0 | -1.2 |
| HIF-1α (Hypoxia) | +1.2 | +5.0 |
| MDR1 (Drug Efflux) | +1.5 | +6.2 |
Signaling Pathway and Experimental Workflow
To visualize the biological processes and experimental design, the following diagrams are provided.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for 2D vs. 3D comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: 2D Cell Culture and Viability Assay
-
Cell Seeding: Culture human colorectal carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells using trypsin and seed into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: 3D Spheroid Culture and Viability Assay
-
Spheroid Formation: Harvest a single-cell suspension as described for 2D culture.[7][8] Seed 5,000 cells per well in 100 µL of media into a 96-well ultra-low attachment (ULA) round-bottom plate.[9] Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate for 48-72 hours at 37°C and 5% CO2 to allow for spheroid formation.[9]
-
Drug Treatment: Prepare serial dilutions of this compound. Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution to achieve the final concentration.
-
Incubation: Incubate the spheroids for 72 hours.
-
Viability Assessment: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® 3D) to room temperature. Add 100 µL of the reagent to each well. Mix vigorously on an orbital shaker for 5 minutes to ensure penetration and lysis of the spheroid. Incubate at room temperature for an additional 25 minutes.
-
Data Acquisition: Measure luminescence as described for the 2D assay.
-
Analysis: Calculate IC50 values as described for the 2D assay.
Protocol 3: Apoptosis Assay (Flow Cytometry)
-
Cell Preparation (2D): Treat cells in a 6-well plate with this compound for 48 hours. Harvest the cells, including any floating cells in the supernatant, by trypsinization. Wash the cells with cold PBS.
-
Cell Preparation (3D): Treat spheroids in a ULA 6-well plate. Collect the spheroids and wash with PBS. Dissociate the spheroids into a single-cell suspension using a trypsin-based dissociation reagent with gentle pipetting. Wash the resulting single cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction (2D): Treat cells in a 6-well plate with this compound for 24 hours. Lyse the cells directly in the plate and extract total RNA using a column-based kit according to the manufacturer's instructions.
-
RNA Extraction (3D): Treat and collect spheroids as previously described. Homogenize the spheroids in lysis buffer using a bead mill or rotor-stator homogenizer. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for BAX, BCL-2, HIF-1α, MDR1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
The presented data, although hypothetical, illustrates a common trend observed in cancer drug discovery: increased drug resistance in 3D cell culture models compared to 2D monolayers. The higher IC50 value and reduced apoptosis in the 3D spheroid model for this compound suggest that the complex microenvironment, including potential barriers to drug penetration and the presence of hypoxic cores, significantly impacts therapeutic efficacy.[2] The upregulation of genes associated with hypoxia (HIF-1α) and drug efflux (MDR1) in the 3D model further supports this observation.
These findings underscore the critical importance of incorporating 3D cell culture models into early-stage drug screening pipelines. While 2D cultures remain a valuable tool for high-throughput screening, 3D models provide a more accurate prediction of a compound's potential in a physiological context, ultimately aiding in the selection of more promising candidates for further pre-clinical and clinical development.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Physiological Events in 2D vs. 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Protocol: Best Practice in Spheroid and Organoid Cultures [corning.com]
- 5. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 9. corning.com [corning.com]
AGL-2263 Versus Monoclonal Antibodies: A Comparative Guide to Targeting IR/IGF-1R in Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor AGL-2263 and therapeutic monoclonal antibodies targeting the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
The insulin-like growth factor (IGF) signaling pathway, primarily mediated through IGF-1R and the structurally similar IR, is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development. Strategies to inhibit this pathway include small molecule tyrosine kinase inhibitors, such as this compound, and monoclonal antibodies that target the extracellular domain of the receptors. This guide offers a comparative analysis of these two approaches, focusing on their distinct mechanisms of action, specificity, and reported efficacy in preclinical models.
Comparative Efficacy and Specificity
This compound is a small molecule inhibitor that demonstrates potent inhibition of both IGF-1R and IR. In contrast, the monoclonal antibodies discussed here are generally designed to be highly specific for IGF-1R, with minimal to no cross-reactivity with the insulin receptor. This fundamental difference in target engagement has significant implications for their biological effects and potential therapeutic applications.
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and several well-characterized anti-IGF-1R monoclonal antibodies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target(s) | IC50 (Cell-Free Assay) | Cell Line(s) for Cellular IC50 | Cellular IC50 | Reference(s) |
| This compound | IGF-1R, IR, PKB, Src | 0.43 µM (IGF-1R), 0.4 µM (IR), 55 µM (PKB), 2.2 µM (Src) | N/A | N/A | [1] |
| Figitumumab (CP-751,871) | IGF-1R | 1.8 nM (IGF-1 binding inhibition) | N/A | N/A | |
| Cixutumumab (IMC-A12) | IGF-1R | N/A | CHLA-9, TC-71, Rh41 | 49.31 nM, 0.66 nM, 0.04 nM, respectively | [2] |
| Dalotuzumab (MK-0646) | IGF-1R | N/A | N/A | N/A | [3] |
| Ganitumab (AMG 479) | IGF-1R | 0.6–2.5 nM (inhibition of IGF-1R) | N/A | N/A | [4] |
| Teprotumumab | IGF-1R | N/A | N/A | N/A | [5][6][7] |
Note: "N/A" indicates that the data was not available in the reviewed search results. The IC50 values for monoclonal antibodies often refer to the concentration required to inhibit ligand binding or receptor phosphorylation, which may not be directly comparable to the enzymatic inhibition IC50 of a small molecule kinase inhibitor.
Effects on Cancer Cell Colony Formation
Anchorage-independent growth is a hallmark of cancer cells. The soft agar colony formation assay is a stringent in vitro method to assess this characteristic.
| Compound | Cell Line | IC50 (Soft Agar Assay) | Reference(s) |
| This compound | PC3 (Prostate) | 4.3 µM | [1] |
| LNCaP (Prostate) | 9 µM | [1] | |
| MCF-7 (Breast) | 17 µM | [1] | |
| MDA-MB-468 (Breast) | 6 µM | [1] | |
| Monoclonal Antibodies | Various | Data not directly comparable for specific IC50 values in soft agar assays were found in the search results. However, studies report inhibition of anchorage-independent growth. |
Specificity for IR and IGF-1R
A key differentiator between this compound and the monoclonal antibodies is their activity against the insulin receptor.
-
This compound: Inhibits both IR and IGF-1R with similar potency (IC50 of 0.4 µM and 0.43 µM, respectively)[1].
-
Cixutumumab (IMC-A12): Reported to have no effect on insulin receptor (IR) expression or IGF-I activation of IR[8][9].
-
Dalotuzumab (MK-0646): Described as specific to IGF-1R and does not bind to the insulin receptor[3].
-
Ganitumab (AMG 479): Preclinical testing indicates it does not bind to the closely related insulin receptor (INSR) or interfere with insulin binding to INSR homodimers in vitro[10][11].
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and anti-IGF-1R monoclonal antibodies are visualized below. This compound acts intracellularly to block the kinase activity of both IR and IGF-1R, thereby inhibiting downstream signaling. Monoclonal antibodies, in contrast, bind to the extracellular domain of IGF-1R, preventing ligand binding and subsequent receptor activation.
Caption: IR/IGF-1R signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize this compound and anti-IGF-1R monoclonal antibodies.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol Outline:
-
Reaction Setup: A reaction mixture containing purified recombinant IGF-1R or IR kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[12].
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or monoclonal antibody) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of product formed (e.g., ADP) or the amount of remaining ATP is quantified using a detection reagent. The ADP-Glo™ Kinase Assay is a common method that measures ADP production through a luminescent signal[12].
-
Data Analysis: The signal is measured using a luminometer. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT/XTT)
These colorimetric assays measure cell viability and proliferation based on the metabolic activity of the cells.
References
- 1. AGL 2263 - Behavioral Neuroscience - CAT N°: 21776 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Impact Study: MK-0646 (Dalotuzumab), Insulin Growth Factor 1 Receptor Antibody Combined with Pemetrexed and Cisplatin in Stage IV Metastatic Non-squamous Lung Cancer [frontiersin.org]
- 4. Phase I trial of ganitumab plus dasatinib to cotarget the insulin-like growth factor 1 receptor and Src family kinase YES in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teprotumumab for the Treatment of Active Thyroid Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teprotumumab for non-inflammatory thyroid eye disease (TED): evidence for increased IGF-1R expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 8. Insulin-like growth factor-I receptor (IGF-IR) targeting with monoclonal antibody cixutumumab (IMC-A12) inhibits IGF-I action in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. Ganitumab (AMG 479) Inhibits IGF-II–Dependent Ovarian Cancer Growth and Potentiates Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-institutional, phase II open-label study of ganitumab (AMG 479) in advanced carcinoid and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Safety Operating Guide
AGL-2263: Comprehensive Guidelines for Safe Disposal and Handling in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Insulin Receptor Blocker AGL-2263.
This document provides detailed procedural guidance for the proper disposal and safe handling of this compound (CAS 638213-98-6), a specific insulin receptor (IR) blocker utilized in scientific research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.
Summary of Key Safety and Physical Data
The following tables summarize the essential quantitative data for this compound, compiled from available safety data sheets and chemical supplier information.
| Identifier | Value |
| Chemical Name | αE-[(2,3-dihydro-2-oxo-5-benzoxazolyl)methylene]-3,4-dihydroxy-β-oxo-benzenepropanenitrile |
| Synonym | This compound |
| CAS Number | 638213-98-6 |
| Molecular Formula | C₁₇H₁₀N₂O₅ |
| Molecular Weight | 322.27 g/mol |
| Physical Property | Value |
| Appearance | Solid |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
| Solubility | Soluble in DMSO |
| Flammability | Product is not flammable |
| Hazard Classification | Rating |
| GHS Classification | Not classified as hazardous |
| NFPA Health Hazard | 0 |
| NFPA Fire Hazard | 0 |
| NFPA Reactivity Hazard | 0 |
Procedural Guidance for Proper Disposal of this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory chemical safety and disposal procedures should be meticulously followed.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect un-contaminated, solid this compound waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that have come into contact with this compound should be collected in a designated, sealed waste bag or container.
-
Liquid Waste (Solutions): For solutions of this compound (e.g., in DMSO), collect the waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless compatible.
-
-
Labeling: All waste containers must be clearly labeled with the chemical name "this compound" and the appropriate waste category (e.g., "Non-hazardous chemical waste").
-
Storage: Store the waste containers in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Dispose of the collected waste through your institution's established chemical waste disposal program. Always follow local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount of dust or aerosol is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as contaminated waste.
-
Report: Report the spill to your laboratory supervisor and follow your institution's spill reporting procedures.
Experimental Protocol and Workflow
This compound is utilized in research as a blocker of the insulin receptor. Below is a detailed methodology for a typical experiment involving the treatment of cells with this compound to study its effects on insulin signaling.
Experimental Protocol: Inhibition of Insulin Signaling in Trophoblast Cells
Objective: To investigate the effect of this compound on insulin-stimulated signaling pathways in a trophoblast cell line.
Materials:
-
Trophoblast cell line (e.g., HTR-8/SVneo)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Insulin solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
Procedure:
-
Cell Culture: Culture trophoblast cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Insulin Stimulation: Following pre-treatment, stimulate the cells with insulin at a final concentration of 100 nM for 15-30 minutes. A control group should not be stimulated with insulin.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to assess the phosphorylation status of key signaling proteins in the insulin pathway, such as Akt and ERK.
Caption: Experimental workflow for studying the inhibitory effect of this compound on insulin signaling.
Signaling Pathway Diagram
This compound functions by blocking the insulin receptor, thereby inhibiting downstream signaling cascades. The following diagram illustrates the canonical insulin receptor signaling pathway and the point of inhibition by this compound.
Caption: The insulin receptor signaling pathway, with this compound acting as an inhibitor at the receptor level.
Essential Safety and Logistical Information for Handling AGL-2263
For researchers, scientists, and drug development professionals working with AGL-2263, a comprehensive understanding of its handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.
Personal Protective Equipment (PPE) and Safety Precautions
While one safety data sheet (SDS) for this compound suggests it is not classified as a hazardous substance, another for a product named "AGL" indicates potential for irritation.[1] Adopting a cautious approach is recommended. Standard laboratory personal protective equipment should be worn at all times when handling this compound.
Key PPE Recommendations:
-
Eye Protection: Safety glasses or goggles are required to protect against potential splashes or aerosols.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory.[1] While specific glove material compatibility tests for this compound are not currently available, nitrile gloves are a suitable initial choice due to their broad resistance to a variety of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: While one SDS states that breathing equipment is not required, it is advisable to handle this compound in a well-ventilated area.[2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved breathing apparatus should be used.[1]
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses or goggles are required.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[1] |
| Body Protection | Laboratory coat. |
| Respiratory | Handle in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust or aerosols are generated.[1] |
Operational and Handling Plan
Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for aerosolization.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
General Hygiene and Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid breathing vapor or dust.[1]
The logical workflow for safely handling this compound is outlined in the diagram below.
Storage and Disposal Plan
Storage:
-
Store in a well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store at 2-8°C.[1]
-
Avoid contact with strong acids, bases, and oxidizers.[1]
Disposal:
-
Dispose of waste in a suitable, labeled waste container.
-
Keep out of drains, sewers, and waterways.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Physical and Chemical Properties
Experimental Protocols and Mechanism of Action
Detailed experimental protocols and the specific mechanism of action for this compound are not available in the public resources that were searched. Researchers should consult any accompanying product literature or contact the supplier for more specific information regarding its intended use and signaling pathways.
In the absence of specific experimental protocols, the following general workflow for a cell-based assay is provided as a template.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
